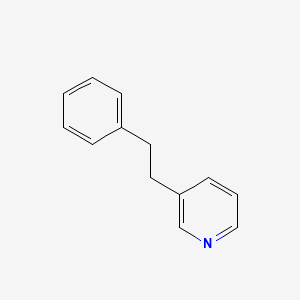

3-(2-Phenylethyl)pyridine

描述

Contextual Background of Substituted Pyridines in Chemical Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. rsc.org Pyridine and its derivatives are fundamental building blocks in drug design and synthesis, with a significant presence in natural products like nicotine (B1678760) and niacin, as well as in a vast number of pharmaceutical agents. rsc.org Their widespread application is due to several key features, including their role as versatile ligands in organometallic chemistry, their utility in asymmetric catalysis, and their function as key pharmacophores in medicinal chemistry. nih.gov

The reactivity of the pyridine ring is heavily influenced by the electronegative nitrogen atom, which makes the ring electron-deficient. This generally makes electrophilic aromatic substitution more difficult compared to benzene (B151609), directing such reactions to the 3-position under specific conditions. Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 6-positions. researchgate.net The ability to introduce a wide variety of functional groups onto the pyridine core allows chemists to fine-tune the steric, electronic, and physicochemical properties of molecules, making substituted pyridines a popular and attractive scaffold for developing new therapeutic agents and other functional materials. rsc.orgresearchgate.net The development of novel synthetic methods to create polysubstituted pyridines with precise regiochemical control remains an area of active research.

Significance of Phenylethyl Moieties in Organic and Medicinal Chemistry Research

The 2-phenylethyl group is another cornerstone structure in the field of organic and medicinal chemistry. This motif is a key component in a diverse array of biologically active molecules and natural products. Its importance is highlighted by its presence in endogenous catecholamines such as dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters.

The phenylethylamine scaffold is recognized by the drug discovery community as a privileged structure, meaning it frequently appears in compounds with known biological activity. Bioisosteric replacement, where a part of a molecule is swapped with a structurally similar group to improve properties, is a common strategy in medicinal chemistry, and the phenylethyl moiety often serves as a foundational template for such modifications. Its ability to be incorporated into more complex frameworks makes it a valuable building block for creating new bioactive compounds.

Research Scope and Objectives Pertaining to 3-(2-Phenylethyl)pyridine

The research interest in this compound is primarily focused on its role as a key synthetic intermediate. By combining the stable, functionalizable pyridine core with the biologically relevant phenylethyl side chain, this compound serves as a valuable precursor for more complex molecular architectures. A primary synthesis route to this compound involves the catalytic hydrogenation of 3-styrylpyridine, where the double bond of the styryl group is reduced to a single bond using a catalyst such as palladium on charcoal. This reaction efficiently produces the target compound.

The objective of synthesizing this compound is often to utilize it in subsequent reactions. For instance, it can be a building block for creating novel imidazo[1,2-a]pyridine (B132010) derivatives or other complex heterocyclic systems. nih.gov The strategic placement of the phenylethyl group at the 3-position of the pyridine ring provides a template that can be further modified to explore structure-activity relationships in drug discovery programs.

Below are the key chemical and physical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13N | PubChem thieme-connect.de |

| Molecular Weight | 183.25 g/mol | PubChem thieme-connect.de |

| CAS Number | 6312-09-0 | PubChem thieme-connect.de |

| IUPAC Name | This compound | PubChem thieme-connect.de |

| XLogP3 | 2.8 | PubChem thieme-connect.de |

| Hydrogen Bond Donor Count | 0 | PubChem thieme-connect.de |

| Hydrogen Bond Acceptor Count | 1 | PubChem thieme-connect.de |

| Rotatable Bond Count | 2 | PubChem thieme-connect.de |

Spectroscopic data provides the structural fingerprint of a molecule. While detailed analyses are specific to individual research, general spectral information is available from public databases.

| Spectroscopy Type | Database / Source |

|---|---|

| 13C NMR | John Wiley & Sons, Inc. / SpectraBase thieme-connect.de |

| GC-MS (Mass Spectrometry) | John Wiley & Sons, Inc. / SpectraBase thieme-connect.de |

| IR (Infrared) | John Wiley & Sons, Inc. / SpectraBase thieme-connect.de |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKCYWXEHAMAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285712 | |

| Record name | 3-(2-phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-09-0 | |

| Record name | MLS002608433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Phenylethyl Pyridine and Its Structural Analogs

Classical and Modern Approaches to Pyridine (B92270) Ring Construction

The foundational step in many syntheses is the formation of the pyridine nucleus. Over the years, numerous methods have been developed, from classical condensation reactions to modern transition-metal-catalyzed cycloadditions.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. bohrium.com These reactions are valued for their atom economy and procedural simplicity. bohrium.com

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org The versatility of the Hantzsch synthesis allows for the preparation of various substituted pyridines by altering the starting components.

Modern advancements in MCRs focus on developing more environmentally friendly, or "greener," methodologies. bohrium.com Research has explored the use of novel catalysts and reaction conditions, such as ionic liquids and solvent-free or catalyst-free systems, to produce diverse pyridine derivatives with good yields. bohrium.com These reactions can be categorized as three- or four-component reactions and may be either metal-free or metal-catalyzed. bohrium.com

Table 1: Examples of Multi-component Pyridine Syntheses

| Reaction Name | Components | Key Features |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate requiring oxidation. wikipedia.orgorganic-chemistry.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | A condensation reaction that directly yields a substituted pyridine. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | A two-step sequence involving Michael addition followed by cyclodehydration. acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate | A versatile method for preparing a wide range of polysubstituted pyridines. acsgcipr.orgbaranlab.org |

Cycloaddition reactions are powerful tools for ring construction, as they can form several chemical bonds in a single step. magtech.com.cnnih.gov For pyridine synthesis, [4+2] cycloadditions , also known as Diels-Alder reactions, are particularly relevant. imperial.ac.uk Inverse-electron-demand Diels-Alder reactions, such as the Boger pyridine synthesis , involve the reaction of an electron-deficient diene (like a 1,2,4-triazine) with an electron-rich dienophile (like an enamine) to form the pyridine ring after the extrusion of a small molecule, such as nitrogen. wikipedia.org

Transition metal-catalyzed [2+2+2] cycloadditions have also emerged as a highly effective method for constructing pyridine rings. magtech.com.cnnih.gov This reaction typically involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by metals such as cobalt, rhodium, or ruthenium, to assemble the pyridine core. magtech.com.cnnih.gov This approach allows for significant control over the substitution pattern of the final product. nih.gov

Condensation reactions represent the classical approach to pyridine synthesis. baranlab.orgnumberanalytics.com The Chichibabin pyridine synthesis , for instance, involves the condensation of aldehydes or ketones with ammonia or its derivatives, often at high temperatures and over a solid catalyst like alumina (B75360) or silica (B1680970). wikipedia.org This method is used commercially to produce simple alkyl-substituted pyridines. wikipedia.org

Multi-component Reactions in Pyridine Synthesis

Strategies for Introducing the Phenylethyl Substituent at Position 3

Once a pyridine ring is available, or as part of a convergent synthesis, the phenylethyl group must be installed at the 3-position. This can be accomplished through a variety of carbon-carbon bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their reliability and functional group tolerance. researchgate.netresearchgate.net Reactions like the Suzuki, Stille, and Negishi couplings are powerful methods for forming C(sp²)–C(sp³) bonds. researchgate.net

To synthesize 3-(2-phenylethyl)pyridine, a common strategy involves coupling a 3-halopyridine (e.g., 3-bromopyridine) with an organometallic reagent containing the phenylethyl group. For example, a Suzuki coupling could employ a phenylethylboronic acid derivative, while a Negishi coupling might use a phenylethylzinc reagent. researchgate.net

Another approach is a two-step sequence starting with a Sonogashira coupling. This involves coupling a 3-halopyridine with phenylacetylene (B144264) to form 3-(phenylethynyl)pyridine. researchgate.net The resulting alkyne is then reduced to the desired saturated ethyl linker through catalytic hydrogenation. A patent describes a method where 2-cyano-3-methylpyridine (B185307) is first condensed with a benzaldehyde (B42025) derivative to form a styryl intermediate, which is subsequently reduced via catalytic hydrogenation to yield the this compound core. google.com

It is important to note that while the Buchwald-Hartwig amination is a powerful cross-coupling reaction, it is used for the formation of carbon-nitrogen bonds and is therefore not directly applicable to the formation of the phenylethyl C-C bond in this context. rsc.org

Table 2: Cross-Coupling Strategies for 3-Substituted Pyridines

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | 3-Halopyridine | Phenylethylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Negishi Coupling | 3-Halopyridine | Phenylethylzinc Halide | Pd or Ni catalyst |

| Stille Coupling | 3-Halopyridine | Phenylethylstannane | Pd catalyst |

| Sonogashira Coupling / Hydrogenation | 3-Halopyridine | Phenylacetylene | Pd/Cu catalyst, then H₂, Pd/C |

Direct alkylation or acylation of the pyridine ring can also be used to introduce the phenylethyl side chain, although these methods can be challenging due to the electron-deficient nature of the pyridine ring. umich.eduyoutube.com

Acylation of pyridines is particularly difficult via standard Friedel-Crafts conditions because the Lewis acid catalyst coordinates to the basic nitrogen atom, further deactivating the ring. youtube.com However, methods have been developed to overcome this. One strategy involves the temporary activation of the pyridine ring by forming an electron-rich dihydropyridine intermediate. For example, N-activated pyridinium (B92312) salts can react with cyanide ions to form a dihydropyridine adduct, which is then susceptible to acylation at the 3-position. umich.edu Subsequent rearomatization furnishes the 3-acylpyridine. umich.edu The resulting 3-phenacylpyridine could then be reduced to this compound.

Alkylation of pyridines can be achieved through several mechanisms. Direct alkylation with strong nucleophiles like alkyllithium reagents is possible but can suffer from a lack of regioselectivity. acs.org More controlled methods often involve the pre-functionalization of the pyridine ring, for instance, through metallation with a strong base followed by reaction with an appropriate electrophile like phenylethyl bromide. youtube.com Recent developments have shown that tandem reactions, such as an iridium-catalyzed dearomative hydrosilylation followed by a palladium-catalyzed allylic alkylation, can provide access to C-3 substituted tetrahydropyridines, which could be aromatized to the desired pyridine. nih.gov

Reductive methods are crucial for converting intermediate functional groups into the final saturated phenylethyl side chain. A common strategy involves the synthesis of a precursor molecule containing a double or triple bond, or a carbonyl group, which is then reduced.

For instance, the catalytic hydrogenation of 3-styrylpyridine or 3-(phenylethynyl)pyridine over a palladium or platinum catalyst is a straightforward and high-yielding method to produce this compound. A patented synthesis exemplifies this by first creating a 3-(2-styryl)-2-pyridinecarboxamide intermediate, which is then reduced by catalytic hydrogenation to the final 3-(2-phenylethyl) derivative. google.com

Alternatively, a 3-phenacylpyridine, synthesized via an acylation route, can be reduced to the target molecule. Classical reduction methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can effectively remove the carbonyl group to form the methylene (B1212753) bridge of the ethyl group.

Alkylation and Acylation Routes for Side Chain Elaboration

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. bohrium.comnumberanalytics.comresearchgate.net These principles emphasize the use of renewable resources, minimization of waste, and reduction of energy consumption. numberanalytics.com Modern synthetic strategies for pyridine-containing compounds increasingly incorporate methods like multicomponent reactions (MCRs), the use of environmentally benign solvents or solvent-free conditions, and catalysis (including biocatalysis and heterogeneous catalysis) to improve sustainability. bohrium.comresearchgate.nettandfonline.com

Atom Economy and Step Economy Considerations

Atom economy and step economy are central tenets of green chemistry, focusing on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively. tandfonline.com Multicomponent reactions (MCRs) are exemplary in this regard, as they allow for the construction of complex molecules in a single step from three or more reactants, which is both atom- and step-economical. bohrium.comacs.orgrsc.org

The synthesis of highly substituted pyridines is often achieved through one-pot MCRs. bohrium.comrsc.org For example, a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can produce functionalized pyridines in high yields. nih.gov This approach significantly reduces waste and the need for isolating intermediates. acs.org Such strategies are often described under the "PASE" (pot, atom, and step economy) paradigm. researchgate.netgrafiati.com

For a target like this compound, a retrosynthetic approach guided by atom and step economy would favor a convergent synthesis. This might involve a coupling reaction between a phenylethyl-containing fragment and a pyridine precursor, or the construction of the pyridine ring from building blocks that already contain the necessary carbon skeleton. A patent for the synthesis of a structural analog, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, illustrates a two-step process involving a condensation followed by a catalytic hydrogenation. google.com While efficient, a one-pot multicomponent strategy, if developed, could offer superior step and atom economy.

Stereoselective Synthesis Considerations for Chiral Derivatives

The introduction of chirality into molecules like this compound is of significant interest, as stereoisomers can exhibit different biological activities. mdpi.com A chiral center could be introduced on the ethyl bridge connecting the two rings or on substituents attached to either the phenyl or pyridine rings. The stereoselective synthesis of such chiral derivatives presents a considerable challenge, particularly the direct asymmetric reduction of simple pyridine derivatives. google.com

General strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation. For example, the alkylation of a pyridone bearing a chiral auxiliary has been used to create stereocenters. researchgate.net

Asymmetric Catalysis: Chiral catalysts, including organocatalysts or metal complexes with chiral ligands, can be employed to create enantiomerically enriched products. acs.orgmetu.edu.tr For instance, the β-silylation of α,β-unsaturated phosphine (B1218219) oxide derivatives has been achieved with high enantioselectivity using a copper catalyst with a chiral pyridine-oxazoline (PyOx) ligand. grafiati.com

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Starting from a Chiral Pool: The synthesis can begin with a readily available enantiomerically pure starting material. For instance, the synthesis of chiral N-(1-phenylethyl)pyridine-3-sulfonamides was achieved by reacting a sulfonyl chloride with commercially available chiral (R)- or (S)-1-phenylethan-1-amine. mdpi.com

In the context of this compound derivatives, a key challenge is controlling the stereochemistry at the benzylic position of the phenylethyl group or at a substituted position on the ethyl linker. A strategy could involve the asymmetric reduction of a corresponding enamine or imine precursor. Another approach is the stereoselective C-C bond formation, for example, through a palladium-catalyzed cross-coupling reaction using a chiral ligand. beilstein-journals.org The development of methods for the stereoselective synthesis of 3-arylcyclohexanamines, while not directly applicable, highlights strategies involving the diastereoselective conversion of a ketone to an amine that could be conceptually adapted. beilstein-journals.org

Chemical Reactivity and Derivatization of 3 2 Phenylethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-(2-phenylethyl)pyridine towards substitution reactions is a direct consequence of the nitrogen heteroatom's electronegativity. This nitrogen atom reduces the electron density of the ring system compared to benzene (B151609), making it less susceptible to electrophilic attack but more prone to nucleophilic attack.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. The reaction, when it does occur, requires more forceful conditions than those needed for benzene and its derivatives. jscimedcentral.comtue.nl The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate with the electrophile's Lewis acidic catalyst further deactivates the ring. Substitution occurs preferentially at the C-3 (or β) position. jscimedcentral.comtue.nl This is because the cationic intermediate (sigma complex) formed by attack at the C-3 position is more stable than the intermediates formed from attack at the C-2 or C-4 positions. In the case of C-2 or C-4 attack, one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. jscimedcentral.com

For this compound, the phenylethyl group at the 3-position is an alkyl substituent, which is weakly activating. However, the powerful deactivating effect of the pyridine nitrogen still governs the ring's reactivity. Therefore, any further electrophilic substitution would be expected to occur at the remaining open β-position (C-5) or potentially the α-positions (C-2, C-6) under very harsh conditions, though C-3 (and C-5) remains the kinetically and thermodynamically favored location for substitution on a pyridine ring. jscimedcentral.com An example of a related substituted pyridine, 3-nitro-N-(2-phenylethyl)pyridin-2-amine, demonstrates that electrophilic nitration can be achieved on a phenylethyl-substituted pyridine ring system. nih.gov

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it highly reactive toward nucleophilic substitution, particularly at the C-2 (α) and C-4 (γ) positions. jscimedcentral.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at the C-3 position. jscimedcentral.com The reactivity is so pronounced that even a poor leaving group like a hydride ion can be displaced in reactions like the Chichibabin amination. tue.nl

In this compound, the C-2 and C-4 positions are the most likely sites for nucleophilic attack. The presence of the phenylethyl group at C-3 may offer some steric hindrance, potentially influencing the regioselectivity between the C-2 and C-4 sites. Research on related compounds, such as 3,6-dichloro-N-phenyl-N-(2-phenylethyl)pyridine-2-carboxamide, shows that nucleophilic substitution of leaving groups like chlorine atoms on the pyridine ring is a viable reaction pathway. acs.org

| Reaction Type | Expected Position | Reactivity Relative to Benzene | Governing Factor |

| Electrophilic Substitution | C-5, C-2, C-6 | Slower | Nitrogen deactivation; directs to C-3/C-5. jscimedcentral.comtue.nl |

| Nucleophilic Substitution | C-2, C-4, C-6 | Faster | Nitrogen deactivation; stabilizes negative intermediate at C-2/C-4/C-6. jscimedcentral.com |

Functional Group Transformations and Modifications of the Phenylethyl Moiety

The phenylethyl moiety offers a secondary site for chemical modification, distinct from the pyridine ring. These transformations can target the ethyl bridge or the terminal phenyl group.

A primary synthetic route to this compound involves the modification of a precursor side chain. For instance, the catalytic hydrogenation of 3-(2-styryl)-2-pyridinecarboxamides is used to reduce the carbon-carbon double bond of the styryl group, yielding the saturated phenylethyl side chain. mdpi.com This reduction is a key functional group transformation.

Furthermore, the terminal phenyl ring of the side chain is susceptible to standard electrophilic aromatic substitution reactions, similar to benzene. These potential modifications include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although this may be complicated by potential reactions at the pyridine nitrogen.

These reactions would primarily yield para-substituted products due to the steric bulk of the ethyl-pyridine substituent, with some ortho substitution also possible. Structural modifications on the phenyl ring of similar phenylethyl-containing urea (B33335) derivatives have been used to create libraries of new compounds with altered biological activities. scispace.com

| Transformation Type | Reagents/Conditions | Moiety Targeted | Resulting Structure |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Styryl precursor | Reduction of C=C to C-C bond. mdpi.com |

| Intramolecular Cyclization | Superacid (e.g., TfOH) | Phenylethyl group & Pyridine ring | Formation of azatricyclic structures. acs.org |

| Electrophilic Substitution | Standard (e.g., HNO₃/H₂SO₄) | Terminal Phenyl Ring | Introduction of functional groups (e.g., -NO₂) on the phenyl ring. |

Metal Complexation Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is readily available for donation to metal ions, making this compound an effective monodentate ligand in coordination chemistry. jscimedcentral.com

Complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound as a ligand are not widespread, the behavior of other 3-substituted pyridines provides a clear model for its coordination chemistry.

Synthesis: The general method involves mixing the ligand with a metal precursor, such as a metal halide or acetate (B1210297), in a solvent like ethanol (B145695), acetonitrile (B52724), or dichloromethane. The resulting complex may precipitate directly or be isolated after removal of the solvent. For example, palladium(II) and platinum(II) complexes of 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized by reacting the ligands with PdCl₂ or K₂PtCl₄. rsc.orgresearchgate.net Similarly, silver(I) and iodine(I) complexes of various 3-substituted pyridines are formed by reacting the pyridine derivative with a silver(I) salt, followed by a cation exchange for iodine(I). nih.gov

Characterization: The formation and structure of these metal complexes are confirmed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination to a metal center typically causes a shift in the vibrational frequencies of the C=N and C=C bonds within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination, the chemical shifts of the pyridine ring protons, particularly the α-protons (at C-2 and C-6), experience a significant downfield shift due to the deshielding effect of the metal ion. researchgate.net ¹⁵N NMR is also highly sensitive to the coordination environment of the nitrogen atom. nih.gov

Table of Expected Metal Complexes

| Metal Ion | Typical Precursor | Expected Geometry | Supporting Evidence |

|---|---|---|---|

| Pd(II), Pt(II) | [MCl₂(solvent)₂], K₂MCl₄ | Square Planar | Studies on other substituted pyridine ligands. rsc.orgresearchgate.net |

| Zn(II) | ZnX₂ (X=Cl, Br, I) | Tetrahedral | X-ray analysis of related Zn(II) complexes. researchgate.net |

| Ag(I), I(I) | AgPF₆, I₂ | Linear | Characterization of [L-M-L]⁺ type complexes. nih.gov |

Pyridine-based ligands are integral to many homogeneous catalytic systems. The pyridine moiety binds to the metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. tue.nllibretexts.org

The this compound ligand, by coordinating to a catalytically active metal, can be used in various transformations. The phenylethyl group is sterically bulky and electronically neutral to weakly donating. This can impact the accessibility of substrates to the metal center and the electronic environment of the catalyst.

Examples of catalytic processes where pyridine-derived ligands are employed include:

Oligomerization and Polymerization: Chromium complexes bearing pyridine-phosphine ligands are used for the selective oligomerization of ethylene (B1197577) to produce valuable α-olefins like 1-hexene (B165129) and 1-octene. tue.nl The substituents on the pyridine ring are known to significantly alter the product distribution. tue.nl Nickel(II) complexes with terpyridine ligands also catalyze ethylene oligomerization. bohrium.com

Cross-Coupling Reactions: Palladium complexes derived from alkylidene dihydropyridine (B1217469) ligands have shown catalytic activity in Suzuki cross-coupling reactions. acs.org

Hydrogenation: While Wilkinson's catalyst uses triphenylphosphine (B44618) ligands, the general principle of a metal complex activating H₂ is central. libretexts.org Pyridine ligands can be part of similar systems for hydrogenation and hydroformylation.

C-H Functionalization: Yttrium and Calcium catalysts have been used for the regioselective C-H activation and functionalization of 2-alkylpyridines, demonstrating how metal catalysts can activate otherwise inert bonds in pyridine derivatives. researchgate.net

In these applications, this compound would serve as a spectator ligand, modifying the catalytic properties of the metal center to which it is bound.

Synthesis and Characterization of Metal-Pyridine Complexes

Pathways for Oligomerization and Polymerization Utilizing this compound

The incorporation of this compound into a polymeric structure can be envisioned through several distinct chemical pathways, depending on which part of the molecule is engaged in the polymerization process.

Polymerization via Side-Chain Functionalization: This is a common strategy for creating conjugated polymers. The monomer, this compound, would first need to be functionalized with reactive groups suitable for polymerization, such as halides (Br, I) or boronic esters on the phenyl ring, or alkynyl groups. These functionalized monomers could then undergo step-growth polymerization reactions like Suzuki or Sonogashira coupling to create a conjugated backbone with pendant this compound units. rsc.org Without prior functionalization, this compound itself cannot participate in these types of coupling polymerizations.

Chain-Growth Polymerization: This pathway is not directly applicable to this compound. The polymerization of vinylpyridines, for example, proceeds via chain-growth mechanisms (cationic, anionic, or radical) through the vinyl group's double bond. scispace.com Since this compound lacks a vinyl group or other similarly reactive polymerizable unit, it cannot act as a monomer in these reactions.

Ring-Opening Polymerization: Research has shown that pyridine itself can undergo photo-induced ring-opening to form 5-amino-2,4-pentadienal. mdpi.com This intermediate can then undergo polycondensation to form oligomeric polyazaacetylenes. mdpi.com It is conceivable that this compound could undergo a similar transformation upon irradiation, leading to the formation of oligomers with the phenylethyl group as a substituent along the polymer chain.

Polymerization through the Pyridine Nitrogen: Marine sponges are known to produce polymeric 3-alkylpyridinium salts (poly-APS), which consist of pyridine rings quaternized by long alkyl chains, forming a polymer. researchgate.net This suggests a potential pathway where the nitrogen of this compound could be involved in forming a polymeric pyridinium (B92312) salt structure, although this would require a bifunctional alkylating agent to link the monomer units.

Summary of Polymerization Pathways

| Pathway | Applicability to this compound | Required Conditions/Modifications |

|---|---|---|

| Conjugated Polymer Synthesis | Indirectly | Requires pre-functionalization with halides or alkynes for coupling reactions. rsc.org |

| Vinyl Polymerization | Not Applicable | Lacks a vinyl group. scispace.com |

| Photo-induced Ring-Opening | Potentially Applicable | UV irradiation, potentially with a water catalyst. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 2 Phenylethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(2-Phenylethyl)pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound typically exhibits distinct signals for the aromatic protons of the pyridine (B92270) and phenyl rings, as well as for the aliphatic protons of the ethyl bridge. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, protons on the pyridine ring are generally found at higher chemical shifts compared to those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom. The ethyl bridge protons typically appear as multiplets in the upfield region of the spectrum. The coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring protons, aiding in the assignment of adjacent protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are also sensitive to their electronic environment. The carbon atoms of the pyridine ring resonate at characteristic chemical shifts, which can be distinguished from those of the phenyl ring and the aliphatic ethyl linker. For example, carbons adjacent to the nitrogen in the pyridine ring will appear at a different shift than the other pyridine carbons.

The following is an example of typical, though not experimentally verified, ¹H and ¹³C NMR data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent:

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) in ppm | Assignment |

| 8.45-8.43 (m, 2H) | Pyridine H-2, H-6 |

| 7.45 (d, J = 7.8 Hz, 1H) | Pyridine H-4 |

| 7.29-7.16 (m, 5H) | Phenyl H |

| 7.10 (dd, J = 7.8, 4.8 Hz, 1H) | Pyridine H-5 |

| 3.00-2.90 (m, 4H) | -CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) in ppm | Assignment |

| 150.1, 147.5 | Pyridine C-2, C-6 |

| 141.5 | Phenyl C-1' |

| 138.0 | Pyridine C-4 |

| 136.3 | Pyridine C-3 |

| 128.5, 128.4, 126.2 | Phenyl CH |

| 123.5 | Pyridine C-5 |

| 38.2, 35.5 | -CH₂-CH₂- |

To further resolve structural ambiguities and confirm assignments, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular connectivity. columbia.eduprinceton.edu

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent protons of the ethyl bridge and between neighboring protons on the aromatic rings. This helps to establish the spin systems within the molecule. arkat-usa.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous C-H bond correlations. rsc.orgepfl.ch

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov For this compound, with a molecular formula of C₁₃H₁₃N, the expected monoisotopic mass is approximately 183.1048 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule can undergo various fragmentation pathways. Common fragmentations for this compound would likely involve cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. Another characteristic fragmentation could be the loss of a hydrogen atom to form the [M-H]⁺ ion. The base peak in the spectrum, which is the most intense peak, often corresponds to a particularly stable fragment ion. For a related compound, 2-(2-Phenylethyl)pyridine, the top peaks in its mass spectrum are observed at m/z 182, 183, and 106. nih.gov

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. beilstein-journals.orgderpharmachemica.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl and pyridine rings.

C-H bending vibrations: These occur at lower frequencies and can be distinguished for in-plane and out-of-plane bending modes of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

The following table summarizes some of the expected vibrational frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C/C=N stretch | 1400 - 1600 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 675 - 1000 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iucr.orgiucr.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

This technique provides an unambiguous confirmation of the molecular structure and reveals information about the conformation of the molecule in the solid state, including the relative orientation of the phenyl and pyridine rings. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. iucr.org For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. While no specific crystal structure for this compound is publicly available, related structures of phenylethyl-substituted nitrogen heterocycles have been reported, often crystallizing in monoclinic or orthorhombic space groups. smolecule.com For instance, the crystal structure of a derivative, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, was determined to be in the monoclinic P2₁/c space group. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govsielc.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. ptfarm.pl A solution of the compound is injected onto a column containing a stationary phase (e.g., C18 silica (B1680970) gel for reverse-phase HPLC), and a liquid mobile phase is pumped through the column. The components of the mixture elute at different times (retention times) based on their affinity for the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), the purity of the this compound sample can be quantified by comparing the area of its peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a column with a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and the components are separated based on their boiling points and interactions with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the eluting components.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used for monitoring reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates, resulting in separated spots. The retention factor (Rf) value for each spot can be calculated and compared to a standard.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for determining the purity of this compound and for quantifying it in various matrices. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Detailed research findings indicate that pyridine derivatives can be effectively analyzed using C18 columns. ijpsr.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with agents like trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) to ensure good peak shape for basic compounds like pyridines. ijpsr.comgoogle.comhelixchrom.com UV detection is suitable due to the aromatic nature of the compound, with detection wavelengths commonly set between 220 nm and 270 nm. researchgate.netgoogle.comsielc.com

Method development involves optimizing several parameters to achieve efficient separation with symmetrical peak shapes and adequate resolution from any impurities. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength. For this compound, a gradient elution may be employed, where the proportion of the organic solvent is increased over time to elute more strongly retained components. The method must be validated according to ICH guidelines to ensure it is linear, precise, accurate, and robust. ijpsr.comresearchgate.net

Table 1: Representative HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale / Details |

|---|---|---|

| Chromatograph | Agilent HPLC System or equivalent | Standard system with a pump, autosampler, column oven, and detector. ijpsr.com |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 100 mm, 5 µm) | C18 stationary phases are widely used for separating aromatic and moderately polar compounds. ijpsr.comgoogle.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to improve peak shape of the basic pyridine moiety. google.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. google.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation in a reasonable time. sielc.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) | Enables monitoring at multiple wavelengths; 254 nm is a common choice for aromatic compounds. google.com |

| Run Time | ~15 minutes | Sufficient time to elute the main compound and potential impurities. ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. mdpi.com For this compound, GC-MS is invaluable for detecting volatile impurities, residual solvents, or by-products from its synthesis. The sample is vaporized and separated on a capillary column, after which the individual components enter a mass spectrometer for detection and identification. nih.gov

The separation is typically performed on a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5). tandfonline.comnih.gov Helium is commonly used as the carrier gas. tandfonline.comscispace.com The GC oven employs a temperature program, starting at a lower temperature and gradually increasing to a high temperature to ensure the elution of all volatile components from the column. tandfonline.comscispace.com

Following separation by the GC, compounds are ionized, most commonly using electron impact (EI) ionization at 70 eV. tandfonline.comnetzsch.com The resulting charged fragments are separated by the mass analyzer, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, which can be compared against spectral libraries like the NIST database for positive identification. scispace.comnetzsch.com This method allows for the confident identification of even trace-level volatile components within a this compound sample. nih.gov

Theoretical and Computational Studies on 3 2 Phenylethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-(2-Phenylethyl)pyridine. DFT provides a framework to study the relationship between the electron density and the molecular energy, structure, and properties.

The electronic structure of this compound is characterized by the interplay between the electron-rich phenyl ring and the relatively electron-deficient pyridine (B92270) ring, connected by a flexible ethyl linker. DFT calculations can map the electron density distribution, highlighting the electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack.

Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the molecule's reactivity. In substituted pyridines, the HOMO is often a π orbital associated with the pyridine ring, while the LUMO is typically a π* anti-bonding orbital. aip.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electronic properties are influenced by the substitution at the 3-position of the pyridine ring. The phenylethyl group, being an alkyl-aryl substituent, can modulate the electronic properties of the pyridine core. Studies on related 3-substituted pyridines have shown that the nature of the substituent significantly affects the energies of the frontier orbitals. acs.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Methylpyridine | -6.65 | -0.48 | 6.17 |

| 3-Chloropyridine | -6.95 | -1.02 | 5.93 |

| This compound | (estimated) | (estimated) | (estimated) |

Note: The values for this compound are illustrative and would require specific DFT calculations for precise determination. The data for other pyridines are representative values found in computational chemistry literature.

The flexibility of the ethyl linker in this compound gives rise to multiple possible conformations (conformers), each with a distinct spatial arrangement and energetic stability. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. libretexts.orgcsus.edu The stability of a conformer is influenced by a combination of factors including steric hindrance, torsional strain, and non-covalent interactions like intramolecular hydrogen bonds or van der Waals forces. curlyarrows.comlibretexts.org

Computational methods, such as DFT, can be used to construct a potential energy surface (PES) by systematically rotating the rotatable bonds (primarily the C-C bonds of the ethyl bridge and the C-C bond connecting the bridge to the pyridine ring). The minima on this surface correspond to stable conformers. auremn.org.br For each conformer, the relative energy can be calculated to determine its population at a given temperature.

Table 2: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-C-C-Pyridine) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (Reference) |

| Gauche | ~60° | +1.5 |

| Eclipsed | ~0° | +5.0 (Transition State) |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Studies on similar molecules, such as substituted phenylpropyl radicals, show that cyclization and fragmentation are competing reactions, with the energetic barriers being influenced by radical stability and steric factors. nih.gov While not a radical, the principles of conformational preference and energetic barriers in this compound would be governed by similar intramolecular forces.

Electronic Structure and Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing a more complete picture of its conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to sample a wide range of conformations.

For this compound in solution, MD simulations can reveal how the solvent molecules arrange themselves around the solute and how this influences the conformational equilibrium. For example, in an aqueous environment, the hydrophobic phenyl and ethyl groups would likely favor conformations that minimize their exposure to water, while the more polar pyridine nitrogen can form hydrogen bonds with water molecules. acs.orgaip.org Studies on pyridine derivatives at oil/water interfaces have shown that substituents significantly affect the molecule's orientation and distribution between the two phases. acs.org 4-ethylpyridine, for instance, tends to accumulate at the interface with the pyridine ring parallel to the interfacial plane. acs.org

MD simulations are also used to study the binding of a ligand to a protein. By placing this compound in the active site of a simulated protein, one can observe the binding process, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the bound conformation.

Reaction Mechanism Elucidation through Computational Chemistry

A key reaction for this molecule is the alkylation at the pyridine nitrogen. Computational studies on the alkylation of pyridines have been performed to distinguish between different mechanistic pathways, such as SN1 and SN2. osu.edursc.org For example, in the reaction of pyridines with quinone methide precursors, the SN1 pathway was found to be more energetically favorable. osu.edu Similarly, the mechanism of C-H bond functionalization in phenylpyridines has been investigated computationally, revealing the roles of metal catalysts in facilitating the reaction through steps like cyclometalation and migratory insertion. nih.gov

Another area of study is the Chichibabin-type alkylation of pyridines. rsc.org Computational studies, in conjunction with experimental work, have helped to elaborate the mechanism and the crucial roles of organoborane catalysts in promoting C4-alkylation. rsc.org These studies provide a framework for understanding and predicting the reactivity of the pyridine nucleus in this compound towards various reagents.

Computational Studies on Structure-Activity Relationships (SAR) in Theoretical Binding Models

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound and its derivatives, these studies are crucial for designing new compounds with improved potency and selectivity for a specific biological target.

Molecular docking is a common technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. jst.go.jpresearchgate.netmdpi.comfip.org In a typical docking study, various conformations of this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity for each pose. This can identify key interactions, such as the pyridine nitrogen acting as a hydrogen bond acceptor or the phenyl ring engaging in hydrophobic or π-stacking interactions. Fragment-based screening studies have utilized phenylethylpyridine scaffolds to develop inhibitors for enzymes like β-secretase (BACE-1). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate molecular descriptors (physicochemical properties, electronic properties, or 3D features) with biological activity. nih.govnih.gov For a series of this compound analogs, one could develop a QSAR model to predict the activity of new, unsynthesized compounds. Descriptors could include properties like hydrophobicity (logP), molecular weight, and quantum chemical parameters like HOMO/LUMO energies. Such models have been successfully applied to various classes of pyridine derivatives to guide the optimization of lead compounds. nih.gov

Applications of 3 2 Phenylethyl Pyridine in Chemical Sciences and Materials Research

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

3-(2-Phenylethyl)pyridine serves as a versatile building block in organic chemistry, enabling the construction of more elaborate molecular architectures. Its pyridine (B92270) core and phenylethyl substituent can be chemically modified, allowing for its use as a precursor in diverse synthetic pathways.

Precursor for Complex Heterocyclic Systems

The structural framework of this compound is a key starting point for synthesizing complex heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The reactivity of the pyridine ring and its side chain allows for various cyclization strategies.

One notable application is in the synthesis of indolizine (B1195054) derivatives . Indolizines are nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. rsc.org The synthesis can be achieved through a [3+2] cycloaddition reaction. This typically involves the quaternization of the pyridine nitrogen with a suitable reagent, such as a phenacyl bromide, to form a pyridinium (B92312) salt. rsc.orgacs.orgresearchgate.net This salt then reacts in the presence of a base to form a pyridinium ylide, which acts as a 1,3-dipole. The ylide subsequently undergoes a cycloaddition with a dipolarophile, like an electron-deficient alkyne or alkene, to construct the fused indolizine ring system. acs.orgresearchgate.net For instance, N-phenacylpyridinium salts are common precursors for a variety of biologically active N-heterocycles. researchgate.net

The following table summarizes representative transformations where pyridine derivatives are used to form more complex heterocyclic systems.

| Starting Material Type | Reagent(s) | Product Heterocycle | Reaction Type | Ref. |

| Pyridinium Salt | Electron-deficient alkyne, Base | Indolizine | 1,3-Dipolar Cycloaddition | acs.org |

| Pyridinium Salt | 4-Chloro-3,5-dinitrobenzotrifluoride, Base | Benzo[a]indolizine | Kröhnke Synthesis | rsc.org |

| 2-Cyano-3-methylpyridine (B185307) | Benzaldehyde (B42025) derivative, Base, then Catalytic Hydrogenation | 3-(2-Phenethyl)-2-pyridinecarboxamide | Condensation/Reduction |

This table presents generalized synthetic pathways for pyridine derivatives.

Utilization in Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The amine functionality, such as that in the closely related phenethylamine (B48288), is a common component in these reactions.

For example, primary amines are key reactants in a one-pot, three-component synthesis of 2-imino-1,3-thiazolidin-4-ones . crimsonpublishers.comcrimsonpublishers.com In a model reaction, phenethylamine reacts with phenyl isothiocyanate and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ethanol (B145695) at room temperature. crimsonpublishers.com This reaction proceeds without a catalyst to afford the desired thiazolidinone derivative in excellent yield. crimsonpublishers.comcrimsonpublishers.com The process involves the initial formation of a thiourea (B124793) derivative from the amine and isothiocyanate, which then reacts with the alkyne to form the heterocyclic ring. crimsonpublishers.com

Another example is the multicomponent synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones, which can be achieved by reacting a phenethylamine, an aldehyde, and mercaptoacetic acid in refluxing toluene. researchgate.net These examples highlight how the structural motif of this compound, specifically its underlying phenethylamine skeleton, is suited for use in convergent and atom-economical MCRs to rapidly build molecular complexity. crimsonpublishers.com

Catalytic Applications (Excluding Biological Catalysis)

While the direct catalytic use of this compound is not extensively documented, its derivatives, particularly pyridine N-oxides, have emerged as powerful tools in catalysis. These derivatives can act as precursors to highly reactive catalytic species.

Specifically, pyridine N-oxides are employed as hydrogen atom transfer (HAT) agents in photoredox catalysis for the functionalization of unactivated C(sp³)–H bonds. nih.govacs.org In this process, the pyridine N-oxide is oxidized by an excited photoredox catalyst under visible light to generate an oxygen-centered radical. nih.govacs.org This radical is a potent hydrogen abstractor, capable of cleaving strong C–H bonds (with bond dissociation energies ≥ 95 kcal/mol) in a variety of aliphatic substrates. nih.gov The resulting alkyl radical can then participate in further reactions, such as alkylation or heteroarylation. nih.govacs.org

The versatility of this catalytic system stems from the ability to fine-tune the electronic and steric properties of the pyridine N-oxide to control the reactivity and selectivity of the HAT process. nih.gov This method avoids the use of harsh reagents and provides a sustainable approach for C–H functionalization, a challenging and important transformation in organic synthesis. acs.orgchemrxiv.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

The incorporation of the rigid, aromatic pyridine ring into larger molecular structures is a well-established strategy for developing advanced materials with specific thermal, mechanical, and functional properties.

Integration into Polymeric Structures and Composites

The pyridine moiety is a valuable component in the synthesis of high-performance polymers like polyimides . researchgate.netnih.govresearchgate.netsci-hub.se Polyimides containing pyridine units in their backbone generally exhibit enhanced solubility in organic solvents compared to their all-phenyl analogues. researchgate.netresearchgate.net This improved processability is attributed to the polar nature of the pyridine ring, which increases dipole-dipole interactions with polar solvents. researchgate.net

These pyridine-containing polyimides are typically synthesized via a two-step polycondensation reaction between a pyridine-containing diamine and an aromatic dianhydride. researchgate.netsci-hub.setandfonline.com The resulting polymers not only show good solubility but also maintain high thermal stability, with glass transition temperatures (Tg) often exceeding 250°C. researchgate.net The combination of thermal resistance and solubility makes these materials suitable for applications in microelectronics and aerospace where high-performance materials are required. sci-hub.se

The table below summarizes the properties of some polyimides synthesized from pyridine-containing diamines.

*PAPP: 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine **p,o-HAPP: 4-[4-hydroxyphenyl]-2,6-bis[4-(2-aminophenoxy)phenyl]pyridine N/A: Data not available in the cited source.

Development of Functional Materials with Specific Chemical Properties

The unique electronic properties of the pyridine ligand are exploited in the creation of functional coordination polymers. An important example is the use of the constitutional isomer, 4-(2-phenylethyl)pyridine , as an axial ligand in two-dimensional (2D) Hofmann-type coordination polymers. researchgate.netresearchgate.netnih.gov These materials have the general formula [Fe(L)₂M(CN)₄], where L is the axial pyridine ligand (e.g., 4-(2-phenylethyl)pyridine) and M is a metal like Platinum (Pt) or Palladium (Pd). nih.govacs.org

These 2D layers are linked by Pt–CN–Fe bonds and are separated by the axial ligands. researchgate.netresearchgate.net Such materials can exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the central iron(II) ion can be switched between a low-spin and a high-spin state by external stimuli like temperature, pressure, or light. researchgate.netnih.gov The compound [Fe(pep)₂Pt(CN)₄], where 'pep' is 4-(2-phenylethyl)pyridine, displays a sharp spin transition, although without a hysteresis loop. nih.govacs.org The flexibility and packing of the 4-(2-phenylethyl)pyridine ligand within the crystal lattice directly influence the cooperativity and nature of the spin transition. researchgate.netresearchgate.net This ability to tune magnetic properties makes these materials candidates for molecular sensors, switches, and data storage devices. researchgate.net

Furthermore, pyridines can be converted into pyridinium salts , which are themselves a class of functional materials. rsc.orgnih.govfrontiersin.org These cationic compounds have applications as ionic liquids and are versatile intermediates for further chemical transformations. rsc.org The quaternization of the pyridine nitrogen alters the electronic properties of the molecule, opening avenues for creating materials with novel electrochemical or catalytic functions. rsc.org

Molecular and Mechanistic Investigations of Biological Interactions of 3 2 Phenylethyl Pyridine and Its Derivatives in Vitro and Theoretical

Receptor Binding Profiling and Ligand-Target Interactions in Model Systems

The structural motif of 3-(2-phenylethyl)pyridine and its analogs allows for interactions with various biological receptors. Studies have explored their binding affinities, particularly at adenosine (B11128) receptors and nicotinic cholinergic receptors.

Derivatives of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine have been shown to be selective antagonists at human A₃ adenosine receptors, with some compounds exhibiting Ki values in the nanomolar range. nih.gov Molecular modeling of these pyridine (B92270) derivatives has helped to define the pharmacophore elements essential for receptor binding, such as the ester groups and the 6-phenyl group. nih.gov A related compound, 4-(2-phenethyl)amino 1-phenylethyl pyrazolo[3,4-b]pyridine, has been noted to bind to the A₁ adenosine receptor. nih.gov

The this compound scaffold is also related to nicotinic cholinergic receptor (nAChR) ligands. For instance, 6-(2-phenylethyl)nicotine has been identified as a novel nicotinic cholinergic receptor ligand. researchgate.net Analogs of 3-(2-aminoethyl)pyridine (B1299899) have been studied for their binding at α4β2 nAChRs, suggesting they may adopt a different orientation within the receptor compared to corresponding nicotine (B1678760) analogs. researchgate.net

Table 3: Receptor Binding of this compound Derivatives and Analogs This table includes data for derivatives and analogs due to limited specific data for the parent compound.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Notes | Reference |

|---|---|---|---|---|

| 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives | Human A₃ Adenosine Receptor | Nanomolar range | Antagonists | nih.gov |

| 2-Aryl substituted pyridine C-region analogues | hTRPV1 | 0.2–0.4 nM | Antagonists | nih.gov |

Cellular Pathway Modulation in In Vitro Systems (e.g., Cytotoxicity to Cancer Cell Lines)

The cytotoxic effects of pyridine derivatives against various cancer cell lines have been a subject of investigation, suggesting their potential to modulate cellular pathways leading to cell death.

Novel pyrazolopyrimidine derivatives, which can be considered structural analogs, have demonstrated cytotoxic effects in anaplastic thyroid cancer cells. bioscientifica.com Specifically, compounds like 1-(2-chloro-2-phenylethyl)-6-(methylthio)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Si 35) have been synthesized and studied in this context. bioscientifica.com

Furthermore, pyridine-based aromatase inhibitors have been assessed for their cytotoxicity. For example, certain pyridine derivatives with IC₅₀ values below 10 nM for aromatase inhibition were found to be non-toxic against MDA-MB-231, MCF-7, and MCF-10A cells, indicating a favorable selectivity profile. nih.gov In contrast, some 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown excellent anticancer responses in triple-negative breast cancer models both in vitro and in vivo, although with some associated toxicity. nih.gov

Table 4: Cytotoxicity of Pyridine Derivatives in Cancer Cell Lines This table presents data for various pyridine derivatives to illustrate the potential of this chemical class, as specific data for this compound is limited.

| Compound Class/Derivative | Cell Line | IC₅₀ | Notes | Reference |

|---|---|---|---|---|

| Pyridine AIs with CYP19A1 IC₅₀ < 10 nM | MDA-MB-231, MCF-7, MCF-10A | Non-toxic | Shows selectivity for aromatase over general cytotoxicity. | nih.gov |

| Betulonic acid-diazine derivatives (e.g., BoA2C) | Bel-7402 and MCF-7 | 3.65 ± 0.43 μM and 3.39 ± 0.07 μM | Exhibited lower cytotoxicity against MDCK cells. | frontiersin.org |

| 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivative (5e) | BT474 | 39.19 ± 1.12 μM | Showed tumor volume reduction in an in vivo model. | acs.org |

Structure-Activity Relationship (SAR) Derivations for Mechanistic Insights at the Molecular Level

Structure-activity relationship (SAR) studies of this compound and its derivatives have provided valuable insights into the structural features required for their biological activities.

For A₃ adenosine receptor antagonists based on the 3,5-diacyl-2,4-dialkyl-6-phenylpyridine scaffold, SAR studies have revealed that:

An ethyl group at the 2- and 4-positions is favored over a methyl group. nih.gov

A thioester at the 3-position is preferred over an ester for A₃ affinity. nih.gov

A benzyl (B1604629) ester at the 5-position decreases affinity. nih.gov

A relationship exists between the hydrophobicity of the pyridines and their affinity. nih.gov

In the context of antimicrobial activity, for pyridinium (B92312) salts, the length of the side chain on the pyridinium nitrogen influences activity, with longer chains often leading to increased potency. nih.gov For example, among a series of substituted benzylidenehydrazinylpyridinium derivatives, compounds with a 3-phenylpropyl side chain showed the highest activity against Staphylococcus aureus. nih.gov

For hTRPV1 antagonists with a 2-aryl pyridine C-region, SAR analysis indicated that the lipophilicity of the substituent on the phenyl and heterocyclic derivatives was critical for antagonistic activity. nih.gov

Mechanistic Studies on Antimicrobial Properties (In Vitro Investigations)

The antimicrobial properties of this compound derivatives, particularly in the form of pyridinium salts, have been investigated in vitro. The mechanism of action is often attributed to the interaction of these cationic compounds with the negatively charged bacterial cell membrane, leading to its disruption. nih.gov

Several factors have been identified as controlling the antimicrobial activity of pyridinium compounds, including molecular hydrophobicity, adsorbability on the bacterial cell surface, and the electron density of the pyridine ring. nih.gov Studies have shown that these compounds are generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

For example, a series of substituted benzylidenehydrazinylpyridinium derivatives bearing benzyl, ethylphenyl, and propylphenyl groups on the pyridinium nitrogen were synthesized and screened for their antibacterial and antifungal activities. nih.gov The compound 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was the most active against all tested bacterial and fungal strains. nih.gov

Table 5: In Vitro Antimicrobial Activity of Pyridinium Derivatives This table showcases the antimicrobial potential of pyridinium derivatives, as specific data for this compound is not widely available.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | Staphylococcus aureus | 4 | nih.gov |

| Pyridine and thienopyridine derivative (12a) | E. coli | 0.0195 mg/mL | researchgate.net |

| Pyridine and thienopyridine derivative (12a) | B. mycoides | <0.0048 mg/mL | researchgate.net |

| Pyridine and thienopyridine derivative (12a) | C. albicans | <0.0048 mg/mL | researchgate.net |

Future Research Directions and Perspectives for 3 2 Phenylethyl Pyridine

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of pyridine (B92270) derivatives has been a long-standing area of organic chemistry. figshare.com However, the development of novel, efficient, and sustainable methods for the synthesis of specifically substituted pyridines like 3-(2-Phenylethyl)pyridine remains a pertinent goal.

Future research should focus on moving beyond traditional multi-step batch syntheses, which can be time-consuming and generate significant waste. rsc.org Promising avenues include the application of flow chemistry and microwave-assisted synthesis . These technologies offer enhanced heat and mass transfer, leading to reduced reaction times, improved yields, and greater scalability. beilstein-journals.orgnumberanalytics.comnih.govorganic-chemistry.org The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully adapted to continuous flow reactors, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org Adapting such methodologies to the specific synthesis of this compound could represent a significant advancement.

Another critical area for exploration is the use of modern catalytic systems. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. rsc.orgmt.comscripps.edu Research into palladium, rhodium, and iridium catalysts has shown promise for the regioselective introduction of substituents onto the pyridine core. snnu.edu.cnnih.govbeilstein-journals.org Future efforts could be directed towards developing a catalytic system that enables the direct and selective coupling of a phenylethyl group at the 3-position of the pyridine ring, or conversely, the phenylation of a pre-existing ethyl group at the 3-position. This would offer a more atom-economical and efficient route compared to classical methods that often require pre-functionalized starting materials.

Furthermore, the exploration of biomass-derived starting materials and biocatalysis could provide more sustainable synthetic pathways. numberanalytics.com Developing enzymatic processes or utilizing renewable feedstocks for the synthesis of the pyridine or phenylethyl precursors would align with the growing demand for green chemistry.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Flow Chemistry | Increased efficiency, scalability, and safety numberanalytics.com | Adaptation of existing flow protocols (e.g., Bohlmann–Rahtz) for this compound. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields figshare.com | Optimization of microwave parameters for key bond-forming reactions. |

| C-H Activation | High atom economy, use of simple precursors mt.com | Development of regioselective catalysts for direct phenylethylation of pyridine. |

| Biocatalysis | Sustainability, high selectivity | Identification or engineering of enzymes for the key synthetic steps. |

Exploration of Undiscovered Chemical Reactivity and Derivatization Potential